Cas no 131926-98-2 (1H-Benzimidazol-6-ol,2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-)
1H-Benzimidazol-6-ol,2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazol-6-ol,2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-
- 5-HYDROXY LANSOPRAZOLE
- 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazol-5-ol
- 2-[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methylsulfinyl]-1H-benzimidazole-5-ol
- 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridylmethylsulfinyl]-5-hydroxy-1H-benzimidazole
- 5'-hydroxylansoprazole
- AG-1908
- Lansoprazole 5-Hydroxy Impurity
- 1-(1H-benzo[d]imidazol-2-yl)-2,3-dimethyl-4-(2,2,2- trifluoroethoxy)pyridin-1-ium
- 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol
- 5-Hydroxy Lansoprazole >90%
- 5-Hydroxy Lansoprazole >90% DISCONTINUED. See H943711
- 5-Hydroxylansoprazole
- 5-Hydroxy Lansoprazole
- UNII-N5ROU3WS91
- FT-0669708
- CS-0065603
- hydroxylansoprazole
- Q27284583
- 2-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methylsulfinyl)-1H-benzo[d]imidazol-5-ol
- AG1908
- M-VI
- HY-118283
- SCHEMBL5661872
- 1H-Benzimidazol-6-ol, 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)methyl)sulfinyl)-
- starbld0009507
- N5ROU3WS91
- 131926-98-2
- AKOS015914438
- C90274
- DISCONTINUED. See H943711
- IDCLTMRSSAXUNY-UHFFFAOYSA-N
- NS00116415
- 2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methane}sulfinyl)-1H-1,3-benzodiazol-5-ol
- 5-HydroxyELansoprazole
- ARD193667
- DA-49851
-
- Inchi: 1S/C16H14F3N3O3S/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22)
- InChI Key: IDCLTMRSSAXUNY-UHFFFAOYSA-N
- SMILES: S(C1=NC2C=CC(=CC=2N1)O)(CC1C(C)=C(C=CN=1)OCC(F)(F)F)=O
Computed Properties
- Exact Mass: 385.07100
- Monoisotopic Mass: 385.071
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 511
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 107A^2
Experimental Properties
- Melting Point: >155°C (dec.)
- PSA: 107.31000
- LogP: 4.08650
1H-Benzimidazol-6-ol,2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]- Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
1H-Benzimidazol-6-ol,2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0065603-1mg |
5-Hydroxylansoprazole |
131926-98-2 | 1mg |
$140.0 | 2022-04-27 | ||
| A2B Chem LLC | AE33280-1mg |
5-HYDROXY LANSOPRAZOLE |
131926-98-2 | 99% | 1mg |
$115.00 | 2024-04-20 | |
| A2B Chem LLC | AE33280-5mg |
5-HYDROXY LANSOPRAZOLE |
131926-98-2 | 99% | 5mg |
$220.00 | 2024-04-20 | |
| A2B Chem LLC | AE33280-10mg |
5-HYDROXY LANSOPRAZOLE |
131926-98-2 | 99% | 10mg |
$335.00 | 2024-04-20 | |
| Ambeed | A611557-1mg |
5-Hydroxylansoprazole |
131926-98-2 | 98% | 1mg |
$80.0 | 2024-06-02 | |
| Ambeed | A611557-5mg |
5-Hydroxylansoprazole |
131926-98-2 | 98% | 5mg |
$185.0 | 2024-06-02 | |
| Ambeed | A611557-10mg |
5-Hydroxylansoprazole |
131926-98-2 | 98% | 10mg |
$300.0 | 2024-06-02 | |
| Ambeed | A611557-100mg |
5-Hydroxylansoprazole |
131926-98-2 | 98% | 100mg |
$722.0 | 2025-02-28 | |
| Ambeed | A611557-1mg |
5-Hydroxylansoprazole |
131926-98-2 | 98% | 1mg |
$800.0 | 2025-06-07 | |
| Ambeed | A611557-5mg |
5-Hydroxylansoprazole |
131926-98-2 | 98% | 5mg |
$1850.0 | 2025-06-07 |
1H-Benzimidazol-6-ol,2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]- Suppliers
1H-Benzimidazol-6-ol,2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]- Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Additional information on 1H-Benzimidazol-6-ol,2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-
Comprehensive Analysis of 1H-Benzimidazol-6-ol,2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]- (CAS No. 131926-98-2)
The compound 1H-Benzimidazol-6-ol,2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]- (CAS No. 131926-98-2) is a highly specialized benzimidazole derivative with significant applications in pharmaceutical research and development. Its unique molecular structure, featuring a trifluoroethoxy group and a pyridinylmethylsulfinyl moiety, makes it a subject of interest for scientists exploring novel therapeutic agents. This compound is often studied for its potential role in modulating enzymatic activity and receptor interactions, particularly in the context of drug discovery and medicinal chemistry.
In recent years, the demand for benzimidazole-based compounds has surged due to their versatility in treating various health conditions. Researchers are particularly intrigued by the sulfinyl and trifluoroethoxy functional groups in CAS No. 131926-98-2, which are known to enhance bioavailability and metabolic stability. These properties align with current trends in precision medicine and targeted therapy, where optimizing drug efficacy while minimizing side effects is paramount. As such, this compound is frequently discussed in forums and publications focused on small molecule drug design and pharmacokinetics.
From a synthetic chemistry perspective, 1H-Benzimidazol-6-ol,2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]- presents intriguing challenges and opportunities. Its synthesis often involves multi-step reactions, including sulfoxidation and etherification, which are critical for achieving the desired stereochemical purity. The compound's CAS No. 131926-98-2 is frequently cited in patents and academic papers exploring heterocyclic chemistry and organofluorine compounds, reflecting its relevance in cutting-edge research.
Another area of growing interest is the environmental and green chemistry implications of benzimidazole derivatives. With increasing scrutiny on sustainable practices, researchers are investigating eco-friendly synthesis routes for compounds like CAS No. 131926-98-2. Topics such as catalyst efficiency, solvent reduction, and waste minimization are hotly debated in relation to this molecule, making it a focal point for discussions on sustainable pharmaceutical manufacturing.
In summary, 1H-Benzimidazol-6-ol,2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]- (CAS No. 131926-98-2) represents a fascinating intersection of medicinal chemistry, drug development, and sustainable science. Its structural complexity and functional diversity continue to inspire innovation across multiple disciplines, ensuring its place in the forefront of modern chemical research.
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